molecular formula C20H23NO4 B4258876 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol

2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol

Cat. No. B4258876
M. Wt: 341.4 g/mol
InChI Key: NFIRPQFZMUPMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol involves the inhibition of the activity of various enzymes such as cyclooxygenase and lipoxygenase. This inhibition leads to the reduction of the production of inflammatory mediators such as prostaglandins and leukotrienes, which ultimately results in the anti-inflammatory and antioxidant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol include the reduction of oxidative stress, inflammation, and cell proliferation. This compound has also been shown to have a protective effect on various organs such as the liver, kidney, and heart.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol is its high potency and selectivity towards the target enzymes. This makes it an ideal candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol. One of the directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound can be further elucidated to better understand its therapeutic potential.

Scientific Research Applications

2-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}carbonyl)benzene-1,3-diol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have significant anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

(2,6-dihydroxyphenyl)-[3-[(4-methylphenoxy)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14-7-9-16(10-8-14)25-13-15-4-3-11-21(12-15)20(24)19-17(22)5-2-6-18(19)23/h2,5-10,15,22-23H,3-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRPQFZMUPMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)C3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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